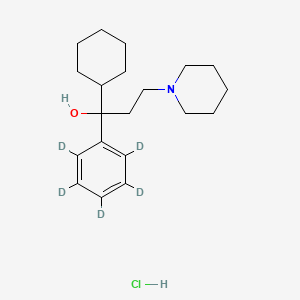

Trihexyphenidyl-d5 (hydrochloride)

Description

Trihexyphenidyl-d5 (hydrochloride) is a deuterium-labeled analog of Trihexyphenidyl hydrochloride, a well-known anticholinergic agent. The deuterated form replaces five hydrogen atoms with deuterium, enhancing its stability and making it valuable for pharmacokinetic and metabolic studies . It is synthesized to serve as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS), ensuring precise quantification of the non-deuterated parent compound in biological matrices .

Properties

Molecular Formula |

C20H32ClNO |

|---|---|

Molecular Weight |

343.0 g/mol |

IUPAC Name |

1-cyclohexyl-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H/i1D,4D,5D,10D,11D; |

InChI Key |

QDWJJTJNXAKQKD-XBIAMBGESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CCCCC3)O)[2H])[2H].Cl |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction with Deuterated Reagents

The most widely reported method involves a Grignard reaction using deuterated cyclohexylmagnesium chloride. Key steps include:

Deuterated Grignard reagent synthesis :

Nucleophilic addition :

Table 1: Grignard Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Methyl tert-butyl ether |

| Temperature | 60°C (reflux) |

| Reaction Time | 2–3 hours |

| Deuterium Source | C$$6$$D$${11}$$Cl |

| Final Purity (HPLC) | >98% |

Catalytic Hydrogen-Deuterium Exchange

An alternative approach uses palladium-catalyzed H/D exchange on non-deuterated trihexyphenidyl:

- Catalyst : Pd/C (10% w/w) in D$$_2$$O/THF (1:3 v/v).

- Conditions : 80°C, 24 hours, under 3 atm H$$2$$/D$$2$$ gas.

- Outcome : Selective deuteration at benzylic and aromatic positions, with 85–90% isotopic incorporation.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety:

- Continuous flow reactors : Reduce MTBE usage by 40% compared to batch processes.

- Solvent recovery systems : Distillation units reclaim MTBE (>95% recovery), minimizing waste.

- Quality control : In-line FTIR monitors deuterium content during synthesis, ensuring batch consistency.

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Factor | Industrial Scale | Laboratory Scale |

|---|---|---|

| Batch Size | 50–100 kg | 1–5 g |

| Solvent Consumption | 300 L/kg | 50 L/kg |

| Yield | 65–70% | 60–65% |

| Purity | 97–98% | 95–97% |

Analytical Methods for Quality Control

Post-synthesis analysis ensures compliance with pharmacopeial standards:

- Isotopic Purity :

- Chemical Purity :

Comparative Analysis of Synthesis Methods

Grignard Route Advantages :

Catalytic Exchange Advantages :

Limitations :

Chemical Reactions Analysis

Types of Reactions

Trihexyphenidyl-d5 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of Trihexyphenidyl-d5 (hydrochloride).

Scientific Research Applications

Trihexyphenidyl-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of trihexyphenidyl.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

Drug Development: Used in the development of new drugs by providing insights into the behavior of trihexyphenidyl in biological systems.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Mechanism of Action

Trihexyphenidyl-d5 (hydrochloride) exerts its effects by acting as a non-selective muscarinic acetylcholine receptor antagonist. It binds with higher affinity to the M1 subtype of muscarinic receptors, primarily located in the central nervous system. This binding inhibits the action of acetylcholine, leading to a reduction in the symptoms of Parkinson’s disease and drug-induced extrapyramidal disorders. Additionally, it may indirectly enhance dopamine release in the striatum by modifying nicotinic acetylcholine receptor neurotransmission .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₂₀H₂₆D₅NO·HCl

- Purity : >98%

- Clinical Status: No clinical development reported; strictly for research use .

- Applications : Used in drug metabolism studies, receptor binding assays, and analytical method validation .

Comparison with Similar Compounds

Pharmacological Profile and Receptor Specificity

Trihexyphenidyl-d5 (hydrochloride) shares its primary mechanism of action with its parent compound, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). However, its deuterated structure modifies metabolic pathways without altering receptor affinity . Below is a comparison with other mAChR antagonists:

Key Differences :

- Receptor Coverage : Umeclidinium bromide targets all five mAChR subtypes (M1-M5), whereas Trihexyphenidyl-d5 HCl primarily antagonizes M1-M4 .

- Deuterium Impact : Deuterated analogs like Trihexyphenidyl-d5 HCl and Umeclidinium-d5 bromide exhibit enhanced metabolic stability, reducing first-pass metabolism in preclinical studies .

Structural and Regulatory Considerations

- Molecular Complexity : Trihexyphenidyl-d5 HCl retains the bicyclic structure of its parent compound, while compounds like 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride-d5 feature a trifluoromethyl group, altering lipophilicity and target engagement .

- Regulatory Status: Non-deuterated Trihexyphenidyl hydrochloride is approved for Parkinson’s disease and dystonia (5 mg tablets), whereas its deuterated form lacks FDA approval and is confined to research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.